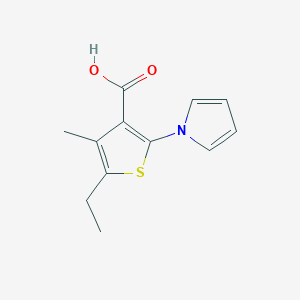

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

描述

5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with ethyl, methyl, and pyrrole groups, along with a carboxylic acid moiety. This structure positions it within a class of bioactive molecules where the thiophene ring and substituents are critical for pharmacological interactions. The ethyl and methyl groups likely enhance lipophilicity, influencing bioavailability and receptor binding compared to simpler derivatives.

属性

IUPAC Name |

5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNUDRJPUWSOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Substitution Reactions: The ethyl and methyl groups are introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Pyrrole Introduction: The pyrrole moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and a halogenated thiophene intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the thiophene and pyrrole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted thiophene and pyrrole derivatives.

科学研究应用

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

作用机制

The mechanism of action of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features:

Key Observations:

- Substituent Bulk and Pharmacokinetics: The ethyl group in the target compound may improve metabolic stability compared to the smaller methyl group in , while the isopropyl variant could exhibit prolonged half-life due to increased steric hindrance.

- Biological Activity: Analogs like 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid show marked analgesic effects, surpassing metamizole in preclinical models . The target compound’s ethyl and methyl substituents may amplify these effects by optimizing receptor affinity.

- Synthetic Accessibility: Derivatives with simpler substituents (e.g., 5-methyl) are synthesized via Gewald reactions or Suzuki couplings , whereas bulkier groups (e.g., isopropyl) may require tailored catalysts or stepwise functionalization .

Pharmacological and Physicochemical Properties

- Solubility: The carboxylic acid moiety ensures moderate aqueous solubility, though alkyl substituents may reduce it slightly.

- Thermal Stability: Melting points for similar compounds range from 227–230°C (e.g., methyl ester derivatives ), suggesting robust thermal stability for the target compound.

生物活性

5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, particularly focusing on its anticancer and antimicrobial activities.

The compound's chemical structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : C12H13NO2S

- Molecular Weight : 235.3 g/mol

- CAS Number : 952959-34-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiophene ring followed by the introduction of the pyrrole moiety through cyclization reactions. The final product is obtained through carboxylation processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiophene and pyrrole derivatives. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma).

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| Compound A | 100 | 66 | |

| Compound B | 100 | 63.4 | |

| 5-Ethyl... | 100 | TBD | TBD |

The viability of A549 cells treated with these compounds was assessed using MTT assays, indicating varying degrees of cytotoxicity. Notably, modifications in the chemical structure significantly influenced the anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar derivatives have shown selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Multidrug-resistant Bacteria

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Compound A | <64 | |

| Escherichia coli | Compound B | >128 |

Case Study 1: Anticancer Efficacy

In a study focusing on a series of pyrrole derivatives, it was found that compounds with specific substitutions exhibited enhanced anticancer properties. The study demonstrated that introducing electron-withdrawing groups on the aromatic ring significantly increased cytotoxicity against A549 cells, suggesting that similar modifications could enhance the efficacy of 5-Ethyl-4-methyl-2-(1H-pyrrol-1-ylo)thiophene-3-carboxylic acid.

Case Study 2: Antimicrobial Resistance

Another investigation into the antimicrobial activity revealed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural diversity in developing new antibiotics that can overcome resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。